Cas no 2715-01-7 (Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)-)

Benzenamine, 2-nitro-N-phenyl-4-(trifluoromethyl)-, is a nitro-substituted aniline derivative featuring a trifluoromethyl group at the para position. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which enhance reactivity in electrophilic aromatic substitution and nucleophilic displacement reactions. The presence of the trifluoromethyl group imparts increased stability and lipophilicity, making it valuable in the development of agrochemicals, pharmaceuticals, and specialty materials. Its nitro group further enables functionalization into amines or other intermediates. The compound's structural features contribute to its utility in constructing complex molecules with tailored electronic and steric properties.
Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- structure
2715-01-7 structure
Product Name:Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)-
CAS No:2715-01-7
MF:C13H9F3N2O2
MW:282.217973470688
CID:285947
PubChem ID:2783540
Update Time:2025-10-22

Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)-
    • Z31199817
    • AKOS000286039
    • 2715-01-7
    • Benzenamine, 2-nitro-N-phenyl-4-(trifluoromethyl)-
    • MS-1579
    • p-Toluidine, ,,-trifluoro-2-nitro-N-phenyl-
    • p-Toluidine, alpha,alpha,alpha-trifluoro-2-nitro-N-phenyl-
    • SCHEMBL13811262
    • DTXSID30382664
    • ZIVVNRWRRMVFLI-UHFFFAOYSA-N
    • 2-nitro-N-phenyl-4-(trifluoromethyl)aniline
    • Inchi: 1S/C13H9F3N2O2/c14-13(15,16)9-6-7-11(12(8-9)18(19)20)17-10-4-2-1-3-5-10/h1-8,17H
    • InChI Key: ZIVVNRWRRMVFLI-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=C(C=1)[N+](=O)[O-])NC1C=CC=CC=1)(F)F

Computed Properties

  • Exact Mass: 282.06167
  • Monoisotopic Mass: 282.06161202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • PSA: 55.17

Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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Benzenamine, 2-nitro-N-phenyl-4-(trifluoromethyl)-
2715-01-7 >90%
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A2B Chem LLC
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A2B Chem LLC
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Additional information on Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)-

Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- (CAS No. 2715-01-7): A Comprehensive Overview

Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)-, identified by the CAS number 2715-01-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its nitro and trifluoromethyl substituents, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The unique structural features of this compound contribute to its reactivity and utility in various chemical transformations.

The nitro group in Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- introduces a strong electron-withdrawing effect, which influences the electronic properties of the aromatic ring. This characteristic makes the compound a valuable intermediate in the synthesis of more complex molecules. Additionally, the presence of a trifluoromethyl group enhances the lipophilicity and metabolic stability of derivatives, making it an attractive moiety in pharmaceutical applications.

In recent years, there has been growing interest in the development of novel therapeutic agents that incorporate fluorinated aromatic compounds. The structural motif of Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- aligns well with this trend, as fluorine atoms are known to improve drug bioavailability and resistance to enzymatic degradation. Current research is exploring its potential as a building block for kinase inhibitors, anticancer agents, and antimicrobial compounds.

The synthesis of Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- typically involves multi-step organic reactions, starting from readily available precursors. The nitration process is a critical step, where careful control of reaction conditions is essential to achieve the desired regioselectivity. Advanced catalytic methods have been employed to optimize yield and purity, reflecting the ongoing efforts to refine synthetic protocols.

One of the most compelling aspects of this compound is its role in medicinal chemistry. Researchers have leveraged its structural framework to design molecules with enhanced pharmacological properties. For instance, derivatives of Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- have shown promise in preclinical studies as inhibitors of target enzymes involved in inflammatory pathways. The trifluoromethyl group plays a pivotal role in modulating binding affinity and selectivity.

The electronic and steric properties of Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- also make it a valuable candidate for materials science applications. Its ability to participate in π-stacking interactions has been exploited in the design of organic semiconductors and liquid crystals. These materials are integral to modern electronic devices, highlighting the compound's broader impact beyond pharmaceuticals.

In conclusion, Benzenamine,2-nitro-N-phenyl-4-(trifluoromethyl)- (CAS No. 2715-01-7) represents a fascinating compound with diverse applications. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry and a promising candidate for future drug development. As research continues to uncover new possibilities, this molecule is poised to play an increasingly significant role in both academic and industrial settings.

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